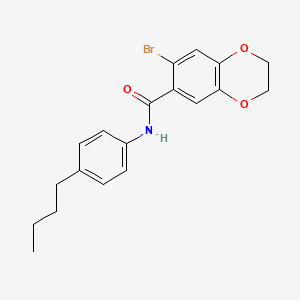
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide' involves the synthesis of the intermediate compound 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then coupled with 4-butylaniline to form the final product.
Starting Materials
2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid, 4-butylaniline, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a. Dissolve 2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid (1.0 g, 3.8 mmol) in DMF (10 mL) and add DIPEA (1.5 mL, 8.6 mmol)., b. Add DCC (0.98 g, 4.8 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Filter the precipitated dicyclohexylurea and wash the filter cake with DMF., d. Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., e. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a white solid (0.8 g, 70%)., Step 2: Synthesis of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, a. Dissolve 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (0.5 g, 1.8 mmol) and 4-butylaniline (0.4 g, 2.7 mmol) in DMF (10 mL)., b. Add DIPEA (0.5 mL, 2.9 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., d. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., f. Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid (0.3 g, 40%).
科学的研究の応用
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. By blocking the orexin-1 receptor, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces wakefulness and promotes sleep. This mechanism of action has led to its potential use in the treatment of sleep disorders such as insomnia.
生化学的および生理学的効果
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use in the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of more potent and selective orexin-1 receptor antagonists. Additionally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of sleep disorders and cognitive disorders such as Alzheimer's disease should be further explored. Finally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for the treatment of anxiety and depression should also be investigated.
Conclusion
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, sleep disorders, and cognitive disorders such as Alzheimer's disease. Its selectivity for the orexin-1 receptor and good pharmacokinetic properties make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications.
特性
IUPAC Name |
6-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-4-13-5-7-14(8-6-13)21-19(22)15-11-17-18(12-16(15)20)24-10-9-23-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOAPRANVQLBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)
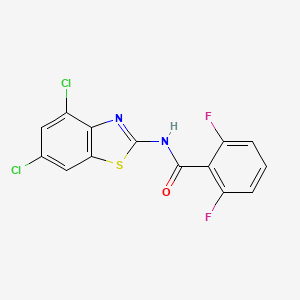
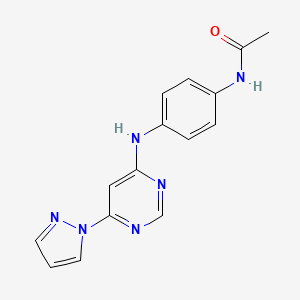
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)
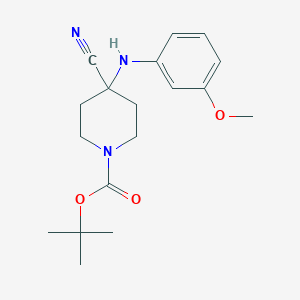
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
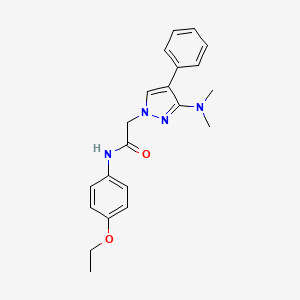
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)
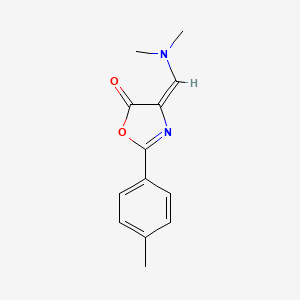
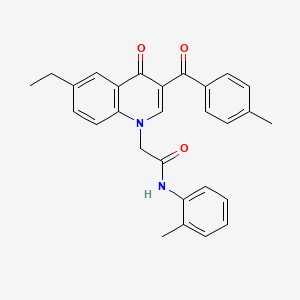
![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![2-cyclopropyl-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2619495.png)